4-(4-bromophenyl)-N,3-dimethyl-1,3-thiazol-2-imine
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Overview
Description
4-(4-bromophenyl)-N,3-dimethyl-1,3-thiazol-2-imine is a synthetic organic compound that belongs to the thiazole family This compound is characterized by the presence of a bromophenyl group and a thiazole ring, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-N,3-dimethyl-1,3-thiazol-2-imine typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the corresponding thiazole derivative. This intermediate is then subjected to methylation using methyl iodide under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(4-bromophenyl)-N,3-dimethyl-1,3-thiazol-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazole compounds.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-N,3-dimethyl-1,3-thiazol-2-imine involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the biosynthesis of bacterial lipids, leading to cell membrane damage and bacterial death . In anticancer applications, the compound interferes with cell division and induces apoptosis in cancer cells by targeting specific proteins involved in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- N-(4-(4-bromophenyl)sulfonyl)benzoyl-L-valine
- Tris(4-bromophenyl)ammoniumyl hexachloroantimonate
Uniqueness
4-(4-bromophenyl)-N,3-dimethyl-1,3-thiazol-2-imine stands out due to its unique combination of a bromophenyl group and a thiazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H11BrN2S |
---|---|
Molecular Weight |
283.19g/mol |
IUPAC Name |
4-(4-bromophenyl)-N,3-dimethyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C11H11BrN2S/c1-13-11-14(2)10(7-15-11)8-3-5-9(12)6-4-8/h3-7H,1-2H3 |
InChI Key |
XRLCNXLCPVYFRA-UHFFFAOYSA-N |
SMILES |
CN=C1N(C(=CS1)C2=CC=C(C=C2)Br)C |
Canonical SMILES |
CN=C1N(C(=CS1)C2=CC=C(C=C2)Br)C |
Origin of Product |
United States |
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